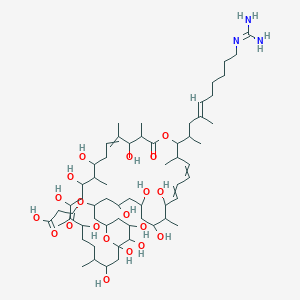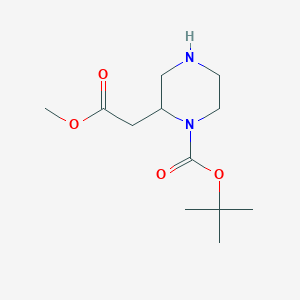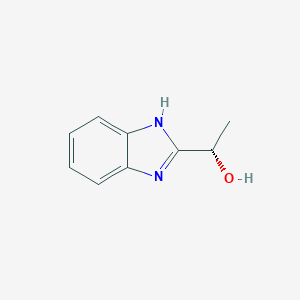
(1S)-1-(1H-benzimidazol-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanol involves various chemical reactions, including the reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene to obtain related compounds. This process demonstrates the versatility of benzimidazole derivatives in organic synthesis (Li, Li, Li, & Hu, 2012). Another method involves acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols, catalyzed by manganese(I) complexes, highlighting an efficient route to benzimidazole derivatives (Das, Mondal, & Srimani, 2018).
Molecular Structure Analysis
Molecular structure analysis of benzimidazole derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, reveals complex crystalline structures with intermolecular hydrogen bonding forming chains or networks. Such studies help understand the compound's chemical behavior and potential for forming various complexes (Liu, Liu, & Yuan, 2013).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a range of chemical reactions, forming complexes with metals, demonstrating significant chemical reactivity and versatility. The ability to form stable complexes with transition metals like zinc(II) is particularly noteworthy, indicating potential applications in various fields (Tavman et al., 2006).
Physical Properties Analysis
The physical properties, including crystal structure and vibrational studies of (1S)-1-(1H-benzimidazol-2-yl)ethanol, have been detailed through methods like DFT calculations. These studies provide insights into the compound's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in different environments (Oturak, Kınaytürk, & Şahin, 2015).
Chemical Properties Analysis
The chemical properties of (1S)-1-(1H-benzimidazol-2-yl)ethanol, including its reactivity and interaction with various chemical agents, are influenced by its molecular structure. The formation of benzimidazole derivatives through oxidant-free synthesis from alcohols and diamines, catalyzed by Ru(II) complexes, exemplifies the chemical versatility and potential applications of these compounds (Luo et al., 2017).
Wissenschaftliche Forschungsanwendungen
Structure and Vibrational Studies
Research by Oturak, Kınaytürk, and Şahin (2015) explored the conformational analysis and quantum chemical calculations of (1S)-1-(1H-benzimidazol-2-yl)ethanol. They studied its geometric structure, infrared intensities, UV-VIS spectrum, HOMO-LUMO energies, and nuclear magnetic resonance (NMR) chemical shifts using the density functional method (DFT/B3LYP) with 6-311++G(d,p) basis set. The vibrational studies were interpreted in terms of potential energy distribution (PED), with calculated values compared to experimental ones (Oturak, Kınaytürk, & Şahin, 2015).
Synthesis and Applications in Biochemistry
Taj et al. (2020) discussed the synthesis of three benzimidazole derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, following a green protocol. These compounds were characterized using various spectroscopic methods and tested for their antioxidant potential and inhibitory activity. This study also included enzymatic inhibition and solubilization studies of the synthesized ligands and metal complexes (Taj et al., 2020).
Crystallography and Molecular Interactions
Li, Li, Li, and Hu (2012) synthesized the title compound by reacting (1S)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene, leading to interesting crystallographic observations. They noted how molecules in the crystal are linked via hydrogen bonds, forming chains and exhibiting unique molecular interactions (Li, Li, Li, & Hu, 2012).
Catalytic and Chemical Reactions
Chari, Shobha, and Sasaki (2011) demonstrated the use of benzimidazoles, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, in the synthesis of benzimidazoles through coupling reactions. They utilized cobalt hydroxide and oxide as catalysts, emphasizing the role of these compounds in facilitating chemical reactions at room temperature (Chari, Shobha, & Sasaki, 2011).
Neuroprotective Potential
Imran et al. (2020) explored the neuroprotective effects of benzimidazole containing acetamide derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, against ethanol-induced neurodegeneration. They evaluated their neuroprotective potential through various pharmacological approaches, highlighting the compound's role in mitigating oxidative stress and neuroinflammation (Imran et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEHOSQYNGOL-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

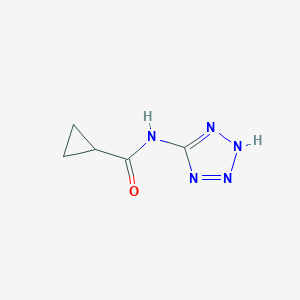



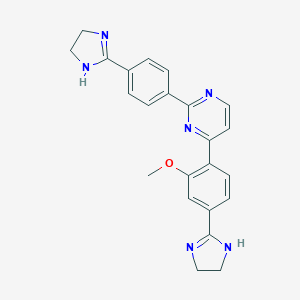
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)




